Methyl 4-amino-5-chloro-2-hydroxybenzoate
Overview
Description
“Methyl 4-amino-5-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Crystal Structure and Computational Analysis
Methyl 4-hydroxybenzoate, related to Methyl 4-amino-5-chloro-2-hydroxybenzoate, is extensively studied for its crystal structure and intermolecular interactions. Using X-ray crystallography and Hirshfeld surface analysis, researchers have determined its molecular framework, characterized by extensive hydrogen bonding. Computational methods like Hartree Fock and Density Functional Theory have been employed to correlate experimental and computed vibrational spectra, providing insights into its pharmaceutical applications (Sharfalddin et al., 2020).
Synthesis of Related Compounds
A related compound, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in drug synthesis, has been produced starting from 4-amino-2-hydroxybenzoic acid. This synthesis process involves methylation, thiocyanation, ethylation, and oxidation, highlighting the versatility of these compounds in pharmaceutical synthesis (Wang Yu, 2008).
Fluorescent Sensing Applications
The compound methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, similar in structure, has been used to develop a highly sensitive and selective fluorescent sensor for detecting Al3+ ions. This sensor has applications in bio-imaging, particularly for tracking aluminum ions in human cervical HeLa cancer cell lines, indicating potential biomedical imaging uses (Ye et al., 2014).
Antimicrobial Properties
A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related, demonstrates antimicrobial properties. These synthesized compounds have shown moderate activity against various bacterial and fungal strains, suggesting the antimicrobial potential of related benzothiazole derivatives (Sah et al., 2014).
Fire Retardant Molecules
Research into cyclotriphosphazene core molecules containing Schiff base and amide linking units, including derivatives of methyl 4-hydroxybenzoate, has shown promising fire retardant properties. These compounds, possessing different terminal substituents, exhibit increased Limiting Oxygen Index (LOI) values, indicating their potential in enhancing fire retardancy in materials (Jamain et al., 2020).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
methyl 4-amino-5-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFZXQWMHJMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564984 | |
Record name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129511-06-4 | |
Record name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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